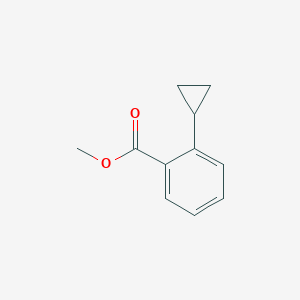

Methyl 2-Cyclopropylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopropylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-5-3-2-4-9(10)8-6-7-8/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLCZAGWTXHURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of methyl 2-cyclopropylbenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Cyclopropylbenzoate

Introduction

This compound is a valuable chemical intermediate, recognized for its utility as a structural motif in the development of novel therapeutic agents and functional materials. The incorporation of a cyclopropyl ring onto an aromatic scaffold can significantly influence a molecule's conformational properties, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway to this compound, beginning with the synthesis of its carboxylic acid precursor, 2-cyclopropylbenzoic acid, followed by its subsequent esterification. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and outline the essential analytical techniques required for the thorough characterization of the final product. This document is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into practical and scalable chemical synthesis.

Overall Synthetic Workflow

The synthesis is strategically designed as a two-step process. The first step involves the creation of the core carbon-carbon bond between the aromatic ring and the cyclopropyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second step is a classic acid-catalyzed Fischer-Speier esterification to yield the target methyl ester.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Cyclopropylbenzoic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In this step, we couple an organoboron species (cyclopropylboronic acid) with an organohalide (2-bromobenzoic acid) using a palladium catalyst.[3]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzoic acid. This is often the rate-determining step and results in a Pd(II) complex.[3]

-

Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₃PO₄), which forms a more nucleophilic boronate complex.[1]

-

Reductive Elimination: The two organic fragments (the aryl group and the cyclopropyl group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Equipment:

-

Three-neck round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

-

2-Bromobenzoic acid

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (P(Cy)₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene and deionized water

-

Diethyl ether, 2M HCl, brine, anhydrous magnesium sulfate (for workup)

Procedure:

-

Inert Atmosphere: Flame-dry a three-neck round-bottom flask equipped with a stir bar and reflux condenser. Allow it to cool to room temperature under a steady stream of nitrogen or argon. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: To the flask, add 2-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (3.0 eq).

-

Solvent and Catalyst Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 10 mmol scale). Bubble nitrogen or argon through the solvent mixture for 15-20 minutes to degas it. Subsequently, add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq). The phosphine ligand stabilizes the palladium catalyst and facilitates the reaction.[1]

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with 2M HCl to remove the base and any remaining boronic acid. The acidic product will remain in the organic phase. Follow with a wash with saturated aqueous sodium chloride (brine) to reduce the amount of water in the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-cyclopropylbenzoic acid, which can be purified further if necessary.

Part 2: Synthesis of this compound via Fischer Esterification

Fischer-Speier esterification is a classic, reliable method for converting carboxylic acids into esters.[6][7] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process.[8]

Mechanistic Insight: The Fischer Esterification

The mechanism involves several reversible proton transfer steps.[9][10]

-

Protonation of Carbonyl: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (often by water or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product.[8]

Caption: Mechanism of the Fischer-Speier esterification reaction.

Experimental Protocol: Fischer Esterification

Materials and Equipment:

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

2-Cyclopropylbenzoic acid (from Step 1)

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution, brine, diethyl ether, anhydrous magnesium sulfate (for workup)

Procedure:

-

Reagent Setup: In a round-bottom flask, dissolve the crude 2-cyclopropylbenzoic acid (1.0 eq) in a large excess of methanol (e.g., 20-50 equivalents). Using the alcohol as the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[8]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the stirring solution. An exothermic reaction may occur.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Allow the reaction to proceed for 4-8 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Remove most of the methanol under reduced pressure. Add water and extract the product into diethyl ether (3x volume of aqueous layer).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a pure oil or solid.

Part 3: Characterization of this compound

Confirmation of the structure and assessment of the purity of the synthesized this compound are achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm. The exact splitting pattern depends on the substitution. Methoxy Protons (CH₃): A sharp singlet at approximately δ 3.9 ppm, integrating to 3 hydrogens. Cyclopropyl Methine Proton (CH): A multiplet around δ 2.5-2.8 ppm, integrating to 1 hydrogen. Cyclopropyl Methylene Protons (CH₂): Two distinct multiplets in the range of δ 0.7-1.2 ppm, each integrating to 2 hydrogens, due to their diastereotopic nature. |

| ¹³C NMR | Ester Carbonyl (C=O): A signal around δ 168-170 ppm. Aromatic Carbons: Multiple signals in the δ 125-145 ppm region. Methoxy Carbon (OCH₃): A signal around δ 52 ppm. Cyclopropyl Carbons: Signals for the methine (CH) and methylene (CH₂) carbons will appear in the upfield region, typically between δ 10-20 ppm. |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z = 176, corresponding to the molecular weight of C₁₁H₁₂O₂. Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, m/z = 145) or the entire ester group (-COOCH₃, m/z = 117). |

| Infrared (IR) Spectroscopy | C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1720-1730 cm⁻¹. C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ for the C-O single bond stretch. Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals for the cyclopropyl and methyl groups appearing just below 3000 cm⁻¹. |

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound. The methodology leverages a powerful palladium-catalyzed Suzuki-Miyaura coupling to construct the key C-C bond, followed by a classic Fischer esterification. The protocols provided are robust and scalable, and the mechanistic discussions offer insight into the underlying principles of these transformations. The outlined characterization techniques provide a comprehensive framework for verifying the identity and purity of the final product, ensuring its suitability for further applications in research and development.

References

-

ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from ChemTalk. [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from Wikipedia. [Link]

-

Reber, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from Organic Chemistry Portal. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from Chemistry Steps. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from NROChemistry. [Link]

-

Wikipedia. (2024). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from BYJU'S. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

-

Li, A. Y., et al. (2000). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 41(48), 9327-9330. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 10. Fischer Esterification [organic-chemistry.org]

methyl 2-cyclopropylbenzoate chemical and physical properties

An In-depth Technical Guide to Methyl 2-cyclopropylbenzoate

Introduction

This compound is an ester of benzoic acid featuring a cyclopropyl substituent at the ortho position. This structural motif, combining an aromatic ring with a strained cyclopropyl group, makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The unique electronic and steric properties imparted by the cyclopropyl group can significantly influence the pharmacological activity and physical properties of derivative compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, spectral characteristics, and essential safety protocols.

Chemical Identity and Physical Properties

This compound is a colorless liquid under standard conditions. Its core structure consists of a benzene ring substituted with a methyl ester group and an adjacent cyclopropyl group.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 148438-01-1 | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Poorly soluble in water; miscible with organic solvents | Inferred from methyl benzoate[1] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-cyclopropylbenzoic acid, with methanol in the presence of a strong acid catalyst.

Synthesis Workflow

The overall process involves two main stages: the synthesis of the precursor 2-cyclopropylbenzoic acid, followed by its esterification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for benzoic acid derivatives.[2][3][4]

Materials:

-

2-Cyclopropylbenzoic acid (1.0 eq)

-

Methanol (can be used as solvent, >20 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyclopropylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[2] Caution: Foaming may occur during the bicarbonate wash; vent the funnel frequently.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is the most direct method for confirming the structure. Based on available data for this compound, the following signals are expected.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.1 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |

| ~ 3.8 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

| ~ 2.5 | Multiplet (m) | 1H | Cyclopropyl methine proton (-CH-) |

| ~ 1.0 - 0.6 | Multiplet (m) | 4H | Cyclopropyl methylene protons (-CH₂-CH₂-) |

The ¹³C NMR spectrum will show 9 distinct signals, as the plane of symmetry of the benzene ring is broken by the ortho-substitution.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168-170 | C=O | Carbonyl carbon of the ester group.[6][7] |

| ~ 140-145 | Aromatic C-2 | Quaternary aromatic carbon attached to the cyclopropyl group. |

| ~ 130-132 | Aromatic C-H | Aromatic methine carbons. |

| ~ 128-130 | Aromatic C-H | Aromatic methine carbons. |

| ~ 125-127 | Aromatic C-H | Aromatic methine carbons. |

| ~ 125-127 | Aromatic C-1 | Quaternary aromatic carbon attached to the ester group. |

| ~ 52 | -OCH₃ | Methoxy carbon. |

| ~ 15-20 | Cyclopropyl -CH- | Methine carbon of the cyclopropyl group. |

| ~ 10-15 | Cyclopropyl -CH₂- | Methylene carbons of the cyclopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl C-H |

| 2955-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~ 1720 | C=O stretch | Ester Carbonyl |

| ~ 1600, ~1450 | C=C stretch | Aromatic Ring |

| 1300-1100 | C-O stretch | Ester Linkage |

The presence of a strong absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 176, corresponding to the molecular weight of the compound [C₁₁H₁₂O₂]⁺.

-

Key Fragments: Common fragmentation patterns for methyl benzoates include:

-

m/z = 145: Loss of the methoxy radical (•OCH₃, 31 Da).

-

m/z = 117: Loss of the entire ester functional group (•COOCH₃, 59 Da), leaving the cyclopropylbenzene cation.

-

m/z = 91: A tropylium ion, common in substituted benzenes, may also be observed.

-

Caption: Logic diagram for the spectroscopic characterization of the target compound.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Statements:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H361: Suspected of damaging fertility or the unborn child.

-

H402: Harmful to aquatic life.

-

-

Precautionary Statements:

-

P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P264 & P270: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.

-

If Inhaled: Move person into fresh air.

-

-

Storage: Keep container tightly closed. Store in a well-ventilated place. Keep cool and locked up or in an area accessible only to qualified persons.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- MilliporeSigma. (2024).

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Lab 5 Procedure: Esterification. Retrieved from [Link]

Sources

- 1. Benzene, (1-methyl-2-cyclopropen-1-yl)- [webbook.nist.gov]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzoic acid, 2-cyclopropyl-, methyl ester(148438-01-1) 1H NMR spectrum [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

CAS number for methyl 2-cyclopropylbenzoate

An In-Depth Technical Guide to Methyl 2-Cyclopropylbenzoate (CAS No. 148438-01-1)

Abstract

This compound is a substituted aromatic ester of significant interest to the fields of organic synthesis and medicinal chemistry. The incorporation of a cyclopropyl ring ortho to the methyl ester functionality creates a unique chemical scaffold. The cyclopropyl group, a well-known bioisostere for phenyl and isopropyl groups, can impart favorable conformational rigidity, enhance metabolic stability, and modulate electronic properties. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis protocols, detailed analytical characterization, chemical reactivity, and potential applications for researchers, chemists, and drug development professionals.

Introduction and Strategic Significance

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of small, strained ring systems is a proven method for optimizing molecular properties. This compound (Figure 1) is a valuable building block that embodies this principle. The ortho-disubstituted benzene ring is a common motif in pharmaceuticals, and the presence of the cyclopropyl group offers distinct advantages over more conventional substituents like methyl or isopropyl groups.

The cyclopropyl moiety is notable for:

-

Metabolic Stability: It can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.

-

Conformational Constraint: The rigid three-membered ring restricts the rotation of adjacent groups, which can lock the molecule into a biologically active conformation and improve binding affinity to target proteins.

-

Modulation of Physicochemical Properties: It increases the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved solubility and reduced promiscuity of drug candidates.

This document serves as a technical resource, providing detailed, field-tested insights into the synthesis, characterization, and synthetic utility of this versatile compound.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key specifications for this compound are summarized in Table 1.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 148438-01-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| MDL Number | MFCD06802668 | [1][2] |

| Appearance | Inferred to be a colorless to pale yellow liquid | General observation for similar esters[4][5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| SMILES Code | O=C(OC)C1=CC=CC=C1C2CC2 | [1] |

Synthesis and Purification Protocol

The most direct and reliable method for the laboratory-scale preparation of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-cyclopropylbenzoic acid. This method is favored for its operational simplicity and use of readily available reagents.

Underlying Principle: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6] The reaction equilibrium is driven towards the product (the ester) by using a large excess of the alcohol (methanol in this case), which also serves as the solvent. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

2-cyclopropylbenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclopropylbenzoic acid (e.g., 10.0 g, 1.0 eq).

-

Reagent Addition: Add anhydrous methanol (100 mL). The large excess serves as both reactant and solvent, driving the equilibrium forward. Stir the mixture until the acid dissolves.

-

Catalyst Introduction: Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid (2.0 mL). Causality Note: This exothermic addition must be done slowly to prevent overheating. The acid is the catalyst essential for activating the carbonyl group.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Solvent Removal: After cooling to room temperature, most of the excess methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the residue to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Shake vigorously. Separate the organic layer. Causality Note: This step partitions the organic ester into the ether phase, while the inorganic acid and salts remain in the aqueous phase.

-

Neutralization: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize any remaining sulfuric acid and unreacted carboxylic acid; observe for CO₂ evolution) and then 50 mL of brine (to remove excess water).

-

Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): If required, the crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Caption: Fischer-Speier Esterification Workflow.

Spectroscopic Characterization and Analysis

Structural confirmation and purity assessment are critical. The following data are representative expectations for the validation of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2-7.8 ppm (m, 4H) | Protons on the substituted benzene ring. |

| Methoxy Protons | δ ~3.9 ppm (s, 3H) | Singlet for the -OCH₃ group. | |

| Cyclopropyl Methine | δ ~2.0-2.5 ppm (m, 1H) | The CH proton on the cyclopropyl ring adjacent to the aromatic ring. | |

| Cyclopropyl Methylene | δ ~0.7-1.2 ppm (m, 4H) | The two sets of CH₂ protons on the cyclopropyl ring. | |

| ¹³C NMR | Carbonyl Carbon | δ ~168 ppm | Typical shift for an ester carbonyl carbon. |

| Aromatic Carbons | δ ~125-145 ppm | Shifts for the six carbons of the benzene ring. | |

| Methoxy Carbon | δ ~52 ppm | Shift for the -OCH₃ carbon. | |

| Cyclopropyl Carbons | δ ~10-16 ppm | Shifts for the three carbons of the cyclopropyl ring. | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1720 cm⁻¹ | Strong, characteristic absorption for an ester carbonyl. |

| C-O Stretch | ~1250-1300 cm⁻¹ | Characteristic absorption for the ester C-O bond. | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Absorption for C-H bonds on the benzene ring. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 176.08 | Corresponds to the molecular weight of C₁₁H₁₂O₂. |

| Key Fragment | m/z = 145 | Loss of the methoxy group (-OCH₃). |

Chemical Reactivity and Synthetic Utility

This compound possesses two primary sites of reactivity: the ester functional group and the aromatic ring. This dual reactivity makes it a versatile intermediate for synthesizing more complex molecular architectures.

Reactions at the Ester Group

-

Saponification (Hydrolysis): Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup readily hydrolyzes the ester back to the parent 2-cyclopropylbenzoic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-cyclopropylphenyl)methanol.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents (e.g., Phenylmagnesium bromide or Butyllithium) will result in the addition of two equivalents to the carbonyl carbon, forming a tertiary alcohol after an acidic workup.

Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) on the benzene ring is influenced by both substituents. The ester group is a deactivating, meta-directing group, while the cyclopropyl group is a weak activating, ortho-, para-directing group. The outcome of an EAS reaction (e.g., nitration, halogenation) will depend on the specific reaction conditions, but substitution will likely be directed to the positions para to the cyclopropyl group and meta to the ester group.

Caption: Key Reactivity Pathways of the Title Compound.

Applications in Research and Development

The primary value of this compound lies in its role as a sophisticated building block for the synthesis of high-value molecules, particularly in the pharmaceutical industry.

-

Scaffold for API Synthesis: The 2-cyclopropyl-substituted aromatic motif is present in various biologically active compounds. This ester can serve as a late-stage intermediate that can be readily converted into amides, alcohols, or ketones as needed for the final active pharmaceutical ingredient (API).

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a unique three-dimensional shape imparted by the cyclopropyl group, this molecule is an ideal candidate for fragment screening libraries to identify novel binding interactions with protein targets.

-

Probing Structure-Activity Relationships (SAR): In a medicinal chemistry program, replacing a 2-isopropyl or 2-tert-butyl group with a 2-cyclopropyl group can provide critical insights into the SAR of a compound series, helping to fine-tune properties like potency, selectivity, and metabolic stability.

Handling, Storage, and Safety

As a standard laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1] This minimizes degradation from moisture and temperature fluctuations.

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive toxicological and emergency information.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]

Sources

- 1. 148438-01-1|this compound|BLD Pharm [bldpharm.com]

- 2. 148438-01-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | C11H12O2 | CID 20100166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Mechanistic Formation of Methyl 2-Cyclopropylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for larger, more metabolically labile groups. Its unique conformational and electronic properties can enhance binding affinity, improve pharmacokinetic profiles, and increase metabolic stability. Methyl 2-cyclopropylbenzoate serves as a key building block for a variety of pharmacologically active compounds. This guide provides an in-depth exploration of the predominant synthetic pathways to this valuable intermediate, focusing on the underlying reaction mechanisms, practical experimental considerations, and the rationale behind procedural choices. We will dissect the two primary phases of its synthesis: the formation of the 2-cyclopropylbenzoic acid core and its subsequent esterification, offering detailed protocols and mechanistic visualizations to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 2-Cyclopropylbenzoyl Scaffold

The incorporation of a cyclopropane ring onto an aromatic scaffold introduces a unique combination of steric and electronic properties. The high s-character of the C-C bonds in the cyclopropyl ring imparts vinyl-like electronic characteristics, while its rigid, three-dimensional structure provides a well-defined conformational constraint. In drug design, replacing a gem-dimethyl or tert-butyl group with a cyclopropyl ring can maintain or enhance potency while mitigating oxidative metabolism. The 2-cyclopropylbenzoyl scaffold is therefore a common feature in the development of novel therapeutics, making a robust and well-understood synthesis of its derivatives, such as this compound, essential for the drug discovery pipeline.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct and common approach involves disconnecting the ester linkage, leading back to the key intermediate, 2-cyclopropylbenzoic acid, and methanol. A secondary, more complex strategy would involve disconnecting the aryl-cyclopropyl bond, suggesting a late-stage cyclopropanation of a pre-functionalized benzoate derivative. This guide will focus primarily on the first, more established pathway.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Core Intermediate: 2-Cyclopropylbenzoic Acid

The most reliable method for constructing the 2-cyclopropylbenzoic acid scaffold is through the carboxylation of a corresponding Grignard reagent.

Mechanism: Grignard Formation and Carboxylation

The synthesis begins with the formation of a Grignard reagent from a suitable precursor, typically 1-bromo-2-cyclopropylbenzene. This involves the oxidative insertion of magnesium metal into the carbon-bromine bond. The resulting organomagnesium compound is a potent nucleophile and a strong base.

The subsequent step is the carboxylation, where the Grignard reagent performs a nucleophilic attack on the electrophilic carbon of carbon dioxide (typically from solid CO₂, or "dry ice"). This forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the final 2-cyclopropylbenzoic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water. Any moisture will protonate and quench the reagent, drastically reducing the yield. Therefore, all glassware must be flame-dried, and solvents must be rigorously anhydrous.[1]

-

Solvent: Tetrahydrofuran (THF) or diethyl ether are the solvents of choice as they are aprotic and effectively solvate the Grignard reagent, stabilizing the reactive species.

-

Initiation: The reaction can sometimes be slow to start. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and initiate the reaction.[1]

Experimental Protocol: Synthesis of 2-Cyclopropylbenzoic Acid

Materials:

-

1-bromo-2-cyclopropylbenzene

-

Magnesium turnings

-

Iodine (one small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (3 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Initiation: Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.

-

Solvent Addition: Add anhydrous THF to cover the magnesium.

-

Precursor Addition: Dissolve 1-bromo-2-cyclopropylbenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and a gentle exotherm).

-

Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for 1-2 hours to ensure full conversion.

-

Carboxylation: In a separate flask, create a slurry of crushed dry ice in anhydrous THF. Cool the prepared Grignard reagent to 0 °C and transfer it slowly via cannula into the vigorously stirred dry ice slurry, maintaining the temperature below -60 °C.

-

Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 3 M HCl until the aqueous layer is acidic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclopropylbenzoic acid, which can be purified by recrystallization.

Formation of this compound via Esterification

With the carboxylic acid in hand, the final step is esterification. The Fischer-Speier method is the most common, cost-effective, and scalable approach.

Mechanism: Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and its mechanism involves several distinct steps, all of which are reversible.

Caption: Mechanism of Fischer-Speier Esterification.

-

Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[3][4]

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[2]

Causality Behind Experimental Choices:

-

Excess Alcohol: The reaction is an equilibrium.[2][6] To drive the reaction toward the product side, a large excess of one reactant is used, in this case, methanol, which often serves as the solvent. This is a direct application of Le Chatelier's Principle.[6]

-

Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to activate the carbonyl group. Without the catalyst, the reaction is impractically slow.[6][7]

-

Heat: The reaction is typically performed at reflux to increase the reaction rate.

Experimental Protocol: Fischer Esterification

Materials:

-

2-cyclopropylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyclopropylbenzoic acid (1.0 eq.) in a large excess of methanol (e.g., 20-40 eq., often used as the solvent).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq.) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[7]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude this compound. The product can be further purified by flash column chromatography if necessary.

| Parameter | Condition | Rationale |

| Reactants | 2-Cyclopropylbenzoic Acid, Methanol | Substrate and esterifying agent. |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Activates the carbonyl for nucleophilic attack. |

| Solvent | Methanol (in excess) | Acts as both reactant and solvent to drive equilibrium. |

| Temperature | Reflux (~65 °C) | Increases reaction rate. |

| Typical Yield | 85-95% | Efficient and high-yielding transformation. |

| Table 1: Summary of Typical Fischer Esterification Conditions. |

Alternative Esterification: Acyl Chloride Method

For acid-sensitive substrates or when a non-equilibrium process is desired, a two-step procedure via an acyl chloride is highly effective.

-

Acyl Chloride Formation: The carboxylic acid is first converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8]

-

Esterification: The isolated acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This reaction is rapid, exothermic, and irreversible.

While this method avoids equilibrium limitations, it involves harsher reagents and requires an additional synthetic step.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process: the carboxylation of a Grignard reagent derived from 1-bromo-2-cyclopropylbenzene to form 2-cyclopropylbenzoic acid, followed by a Fischer-Speier esterification using methanol with an acid catalyst. This pathway is robust, scalable, and relies on well-understood, fundamental organic reactions. Understanding the mechanisms, particularly the equilibrium nature of the Fischer esterification and the moisture sensitivity of the Grignard reaction, is paramount to achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize this important chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Methyl 2-cyclopropylbenzoate

This guide provides a comprehensive analysis of the spectroscopic data for methyl 2-cyclopropylbenzoate, a molecule presenting unique structural features for spectroscopic elucidation. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

The precise characterization of molecular structures is a cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide invaluable insights into the atomic and molecular composition, connectivity, and chemical environment of a compound. This compound, with its combination of an aromatic ring, an ester functional group, and a strained cyclopropyl ring, serves as an excellent case study for the application of these analytical methods. Understanding the distinct spectroscopic signatures of each of these moieties is crucial for confirming the identity and purity of the synthesized compound.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, explaining the rationale behind the observed signals and their correlation to the molecule's structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the cyclopropyl protons.

Expected Chemical Shifts and Splitting Patterns:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (4H) | 7.0 - 8.0 | Multiplet | 4H |

| Methyl Ester (3H) | ~3.9 | Singlet | 3H |

| Cyclopropyl Methine (1H) | 1.8 - 2.5 | Multiplet | 1H |

| Cyclopropyl Methylene (4H) | 0.6 - 1.2 | Multiplets | 4H |

-

Aromatic Protons: The four protons on the benzene ring will appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their exact chemical shifts and splitting patterns will be complex due to their ortho, meta, and para relationships.

-

Methyl Ester Protons: The three protons of the methyl group of the ester will appear as a sharp singlet around 3.9 ppm. The singlet multiplicity is due to the absence of adjacent protons.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring are in a unique chemical environment due to the ring strain and will appear in the upfield region. The methine proton (CH) attached to the benzene ring will be more deshielded (1.8-2.5 ppm) than the methylene protons (CH₂). The four methylene protons will likely appear as two separate multiplets due to their diastereotopic nature.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound will show distinct peaks for each unique carbon atom.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-Ar) | 120 - 140 |

| Aromatic (C-ipso) | 130 - 150 |

| Methyl Ester (O-CH₃) | ~52 |

| Cyclopropyl Methine (CH) | 15 - 25 |

| Cyclopropyl Methylene (CH₂) | 5 - 15 |

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (165-175 ppm) due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm range. The ipso-carbon attached to the cyclopropyl group and the ipso-carbon attached to the ester group will have distinct chemical shifts from the protonated aromatic carbons.

-

Methyl Ester Carbon: The carbon of the methyl group will be found around 52 ppm.

-

Cyclopropyl Carbons: The carbons of the strained cyclopropyl ring will appear in the upfield region of the spectrum. The methine carbon will be slightly more downfield than the methylene carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and more scans are typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for the ester and aromatic functionalities.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Ester) | 1100 - 1300 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

| C-H (Cyclopropyl) | ~3080 | Medium |

-

Ester Group: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. Another strong band in the 1100-1300 cm⁻¹ region corresponds to the C-O stretching vibration.

-

Aromatic Ring: Aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹. Aromatic C-H stretching will be observed as medium intensity bands just above 3000 cm⁻¹.

-

Alkyl and Cyclopropyl C-H: The C-H stretching of the methyl group will be in the 2850-3000 cm⁻¹ range. The C-H stretching of the cyclopropyl group is often observed at a slightly higher frequency, around 3080 cm⁻¹, due to the increased s-character of the C-H bonds in the strained ring.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample and measuring the absorbance at each wavelength.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₂), which is 176.21 g/mol .

-

Key Fragments:

-

Loss of methoxy group (-OCH₃): A peak at m/z 145, corresponding to the [M - 31]⁺ fragment.

-

Loss of the ester group (-COOCH₃): A peak at m/z 117, corresponding to the [M - 59]⁺ fragment.

-

Tropylium ion: A peak at m/z 91, a common fragment for alkyl-substituted benzene rings, though its formation might be less favorable here.

-

Loss of cyclopropyl group: A peak at m/z 135, corresponding to the [M - 41]⁺ fragment.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is a holistic process where information from different techniques is integrated to build a coherent structural picture.

Caption: Workflow illustrating the complementary nature of different spectroscopic techniques in determining molecular structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular formula. This guide provides a foundational framework for the analysis of this molecule and serves as a template for the characterization of other complex organic compounds.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]]

-

PubChem. (n.d.). This compound. Retrieved from [Link]]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]]

thermodynamic properties and stability of methyl 2-cyclopropylbenzoate

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Methyl 2-Cyclopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties and chemical stability of this compound, a molecule of significant interest in medicinal chemistry and materials science. The presence of a strained cyclopropyl ring directly attached to a π-conjugated aromatic ester system imparts unique physicochemical characteristics that are critical for its application in drug development and process chemistry. This document synthesizes theoretical principles with established experimental protocols to offer a predictive and practical understanding of the molecule's behavior. We delve into the enthalpic and entropic contributions driven by the cyclopropyl group's inherent ring strain, outline authoritative methodologies for experimental determination of these properties, and explore potential degradation pathways. The insights provided herein are intended to guide researchers in anticipating the molecule's stability during synthesis, formulation, and long-term storage, thereby enabling more efficient and robust drug development workflows.

Introduction: The Significance of a Strained System in Molecular Design

The incorporation of small, strained rings like cyclopropane into drug candidates is a well-established strategy for modulating pharmacological properties. These moieties can influence molecular conformation, lipophilicity, and metabolic stability. This compound serves as a valuable model compound embodying the fusion of a rigid, strained aliphatic ring with a planar, aromatic ester system.

Understanding the thermodynamic landscape of this molecule is paramount. Its stability—or lack thereof—directly impacts manufacturing process design, formulation strategies, shelf-life, and ultimately, therapeutic efficacy and safety. The key challenge and point of interest lies in the high ring strain of the cyclopropane group, which introduces significant potential energy into the molecule.[1][2] This stored energy can be a latent liability, potentially leading to undesired reactivity, or an asset that can be harnessed for specific chemical transformations. This guide provides the foundational knowledge required to navigate these considerations.

Synthesis Pathway: A Plausible Route to this compound

While numerous methods exist for ester synthesis, a reliable and scalable approach for this compound is the Fischer esterification of 2-cyclopropylbenzoic acid.[3][4] This acid-catalyzed reaction is a cornerstone of organic synthesis.

The causality behind this choice of protocol is its simplicity, use of readily available reagents, and high-yielding nature. The use of a strong acid catalyst, such as sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.[4] Driving the equilibrium towards the product is typically achieved by using an excess of methanol, which also serves as the solvent.

Caption: Proposed synthesis of this compound via Fischer esterification.

Unpacking the Thermodynamic Profile

The thermodynamic properties of this compound are dominated by the interplay between the high-energy cyclopropane ring and the stable aromatic system.

The Influence of Cyclopropane Ring Strain

The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.[1] This deviation results in two primary forms of instability:

-

Angle Strain: The compression of bond angles increases the molecule's potential energy.[1][2]

-

Torsional Strain: The C-H bonds on adjacent carbons are in an eclipsed conformation, which introduces further energetic penalties.[2][5]

This accumulated "ring strain" for cyclopropane is approximately 27.6 kcal/mol (115.5 kJ/mol), making it significantly less stable per CH₂ group than larger cycloalkanes like cyclohexane.[1][2] This inherent instability means that the standard enthalpy of formation (ΔfH°) of this compound will be considerably more positive (less stable) than a comparable molecule containing a non-strained alkyl group.

Electronic Interactions with the Aromatic Ring

The bonds within a cyclopropane ring possess significant p-character, allowing them to interact electronically with adjacent π-systems, a behavior that mimics a carbon-carbon double bond.[6] In the case of this compound, this can lead to a conjugative stabilization effect where the cyclopropyl group donates electron density to the aromatic ring. This interaction can partially offset the destabilizing effect of the ring strain and is crucial for understanding the molecule's reactivity.

Quantitative Thermodynamic Data

| Property | Methyl Benzoate (Literature Value) | This compound (Predicted) | Rationale for Prediction |

| Molecular Weight ( g/mol ) | 136.15[7] | 176.21 | Addition of C₃H₄ group. |

| ΔfH°(g) (kJ/mol) | -276.1 ± 4.0[8] | Significantly more positive (less negative) | The large, positive enthalpy contribution from the cyclopropane ring strain will dominate. |

| Boiling Point (°C) | 199[7] | Higher than methyl benzoate | Increased molecular weight and van der Waals forces. |

| Thermal Stability | High | Lower than non-strained analogs | The cyclopropane ring provides a lower-energy pathway for thermal decomposition (ring-opening).[9] |

Authoritative Protocols for Experimental Determination

To obtain definitive thermodynamic data, rigorous experimental protocols must be employed. These methods serve as self-validating systems when properly calibrated and executed.

Protocol 1: Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[10][11]

Methodology:

-

Calibration: Calibrate the heat capacity of the calorimeter by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[12] This step is critical for ensuring the trustworthiness of all subsequent measurements.

-

Sample Preparation: A precisely weighed sample of this compound (typically ~1 gram) is placed in a crucible inside the "bomb" vessel.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (e.g., 30 atm) to ensure complete and rapid combustion.[12]

-

Ignition & Measurement: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change (ΔT) of the water is meticulously recorded.

-

Calculation: The enthalpy of combustion is calculated from the observed temperature rise and the calibrated heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, with the known enthalpies of formation for CO₂(g) and H₂O(l).

Protocol 2: Thermal Stability and Phase Behavior via DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for assessing thermal stability.

Methodology:

-

Sample Loading: A small, accurately weighed sample (5-10 mg) is placed in an aluminum or gold pan.[11]

-

Thermal Program: The sample is subjected to a controlled temperature program (e.g., heating at a linear rate of 10 °C/min) under an inert nitrogen atmosphere.

-

DSC Analysis: The DSC measures the heat flow into or out of the sample relative to a reference. Endothermic events like melting and boiling, and exothermic events like decomposition, are recorded as peaks. This yields data on melting point, enthalpy of fusion, and decomposition temperature.[13]

-

TGA Analysis: The TGA simultaneously measures the mass of the sample as a function of temperature. Mass loss indicates evaporation, sublimation, or decomposition. This provides a clear profile of the temperatures at which the compound begins to degrade.

Caption: Workflow for experimental determination of thermodynamic properties.

Chemical Stability and Potential Degradation

The stability of this compound is governed by two primary features: the ester linkage and the strained cyclopropyl ring.

Hydrolytic Degradation

Like any ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-cyclopropylbenzoic acid and methanol. This is often the most common degradation pathway in aqueous formulations.

Thermal Degradation: Ring-Opening

The significant strain energy of the cyclopropane ring makes it the most likely point of failure under thermal stress.[9] While stable at moderate temperatures, at elevated temperatures (e.g., >175-200 °C), the ring can undergo homolytic cleavage to form a diradical intermediate. This can initiate polymerization or other rearrangement reactions.

Caption: Logical diagram of primary degradation pathways.

Protocol 3: Forced Degradation (Stress Testing)

To proactively identify potential degradation products and pathways, forced degradation studies are essential.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose separate aliquots of the sample to a range of harsh conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (in solution and as solid)

-

Photolytic: High-intensity UV/Vis light

-

-

Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically with UV and Mass Spectrometric detection) to separate and identify the parent compound and any new degradation products that form.

The Role of Computational Chemistry

When experimental data is unavailable, computational methods like Density Functional Theory (DFT) provide powerful predictive insights.[14][15]

A typical computational workflow involves:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: Confirming the structure is a true energy minimum and calculating zero-point vibrational energy, thermal corrections, and entropy.

-

Single-Point Energy: Performing a high-accuracy energy calculation on the optimized geometry.

-

Isodesmic Reactions: Calculating the enthalpy of formation by using a balanced hypothetical reaction where the types of bonds are conserved, which significantly reduces computational error.[16]

Caption: Workflow for predicting thermodynamic data using computational chemistry.

Conclusion

This compound presents a fascinating case study in molecular thermodynamics. Its stability is a delicate balance between the destabilizing influence of the high-energy cyclopropane ring and the stabilizing forces of the aromatic system. The primary thermodynamic liability is the significant ring strain, which results in a less favorable enthalpy of formation and provides a kinetic pathway for thermal degradation via ring-opening. The ester functionality remains the most probable site for hydrolytic degradation under aqueous conditions. A thorough understanding of these properties, gained through the authoritative experimental and computational protocols detailed in this guide, is not merely academic; it is a prerequisite for the successful translation of molecules with such unique structural motifs from laboratory curiosities to robust, real-world applications in pharmaceuticals and materials science.

References

-

University of Arizona. (n.d.). THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION. UA Campus Repository. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 29). Heats of combustion and stability of rings. Retrieved from [Link]

-

Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]

-

Maksimuk, Y. V., Kabo, G. J., Simirsky, V. V., Kozyro, A. A., & Sevruk, V. M. (1998). Standard Enthalpies of Formation of Some Methyl Esters of Benzene Carboxylic Acids. Journal of Chemical & Engineering Data, 43(5), 833-837. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

Dorofeeva, O. V., & Ryzhova, O. N. (2012). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. Molecules, 17(12), 14382-14405. Retrieved from [Link]

-

Molin, D., Stamatiou, A., Stengler, J., & Worlitschek, J. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(19), 4376. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

-

ResearchGate. (2021, August 5). Synthesis of Cyclobutenoates from Photochemical Rearrangement of α‐Diazo Cyclopropanes and Computational Studies. Retrieved from [Link]

-

ACS Publications. (2024, March 6). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]

-

PubChem. (n.d.). Methyl benzoate. Retrieved from [Link]

-

PubMed. (2011, March 24). Computational study of the chemistry of 3-phenylpropyl radicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Enthalpy of formation of methyl benzoate: calorimetry and consequences. Retrieved from [Link]

-

ResearchGate. (2021, August 5). Combined Experimental and Computational Study of Ruthenium N -Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. Retrieved from [Link]

-

YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). A computational study on conformational geometries, chemical reactivity and inhibitor property of an alkaloid bicuculline with c-aminobutyric acid (GABA) by DFT. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem-casts.com [chem-casts.com]

- 8. researchgate.net [researchgate.net]

- 9. THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION [arizona.aws.openrepository.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 13. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

- 14. Computational study of the chemistry of 3-phenylpropyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Cyclopropyl Moiety: A Comprehensive Technical Guide to Methyl 2-Cyclopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyclopropylbenzoate is a fascinating molecular scaffold that, while seemingly simple, embodies key principles of modern medicinal chemistry. The strategic placement of a cyclopropyl group ortho to a methyl ester on a benzene ring creates a molecule with unique conformational and electronic properties. This guide provides an in-depth analysis of this compound, detailing its synthesis, spectroscopic characterization, and chemical reactivity. Furthermore, it explores the rationale behind its significance in drug discovery, offering insights into how the constituent cyclopropyl and methyl groups can profoundly influence the pharmacokinetic and pharmacodynamic profiles of larger, more complex drug candidates. This document serves as a technical resource for researchers aiming to leverage the unique attributes of this and related structures in the design of next-generation therapeutics.

Introduction: The Allure of the Cyclopropyl Ring in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a testament to its unique stereoelectronic properties that medicinal chemists strategically exploit to overcome common challenges in drug design.[3] Unlike its acyclic or larger cyclic counterparts, the cyclopropane ring possesses a high degree of s-character in its C-H bonds and π-character in its C-C bonds, imparting a rigid, planar geometry.[4]

This inherent rigidity is a powerful tool for several reasons:

-